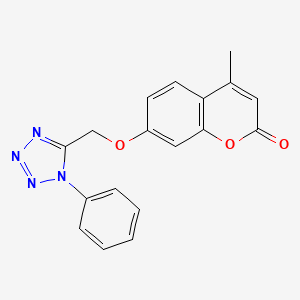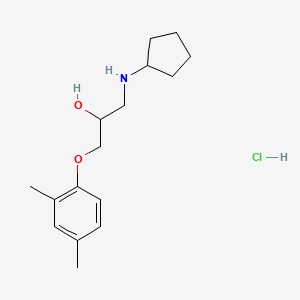
4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide
概要
説明
4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide is an organic compound that features a butanamide backbone with two distinct aromatic substituents. The compound is characterized by the presence of a 2,3-dimethylphenoxy group and a 2-nitrophenyl group. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 2,3-dimethylphenoxy group: This can be achieved by reacting 2,3-dimethylphenol with an appropriate halogenated butane derivative under basic conditions to form the ether linkage.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced via a nitration reaction of aniline derivatives, followed by coupling with the butanamide backbone through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative.
科学的研究の応用
4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of the target. This can result in inhibition or activation of biological pathways, depending on the nature of the interaction.
類似化合物との比較
Similar Compounds
4-(2,3-dimethylphenoxy)-N-(2-aminophenyl)butanamide: Similar structure but with an amine group instead of a nitro group.
4-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)butanamide: Similar structure but with the nitro group in a different position on the aromatic ring.
Uniqueness
4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide is unique due to the specific positioning of the nitro group and the 2,3-dimethylphenoxy group. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
4-(2,3-dimethylphenoxy)-N-(2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-13-7-5-10-17(14(13)2)24-12-6-11-18(21)19-15-8-3-4-9-16(15)20(22)23/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMSQVWRFAIWNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[4-(3-chloro-4-ethoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4175899.png)
![N-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175905.png)

![1-(4-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}phenyl)-1-propanone](/img/structure/B4175936.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-(cyclopentylamino)-2-propanol hydrochloride](/img/structure/B4175944.png)
![N-(3-cyano-4,5-diphenyl-2-furyl)-2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4175952.png)
![7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4175956.png)


![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4175966.png)
![4-[2-amino-3-cyano-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]benzenesulfonamide](/img/structure/B4175985.png)
![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-methoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4175998.png)

![N-(2,4-DIMETHYLPHENYL)-7-(2-METHOXYPHENYL)-5-METHYL-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4176008.png)
